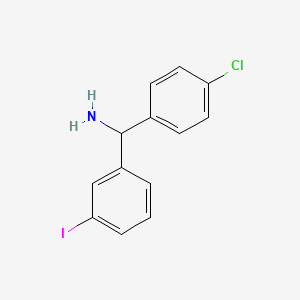

(4-Chlorophenyl)(3-iodophenyl)methanamine

Description

Significance of Diaryl- and Halogenated Diarylmethanamines in Contemporary Chemical Research

Diarylmethanamine scaffolds are of considerable importance in medicinal chemistry and materials science. The presence of two aryl rings connected by a methylene-amine bridge provides a versatile three-dimensional structure that can interact with a variety of biological targets. This structural motif is found in a range of pharmacologically active compounds, including antihistamines, antidepressants, and anticancer agents.

The introduction of halogen atoms onto the aryl rings of diarylmethanamines can significantly modulate their physicochemical and biological properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to proteins. drugdesign.orgnih.govresearchgate.net For instance, the incorporation of chlorine or iodine can alter the electronic distribution within the molecule and introduce the potential for halogen bonding, a specific type of non-covalent interaction that can enhance binding to biological macromolecules. nih.govresearchgate.netnamiki-s.co.jp This makes halogenated diarylmethanamines a promising area of investigation for the development of new therapeutic agents with improved efficacy and pharmacokinetic profiles. nih.govresearchgate.net

Overview of the Chemical Class: Substituted Methanamines with Halogenated Aryl Moieties

The synthesis of unsymmetrical diarylmethanamines, where the two aryl groups are different, allows for fine-tuning of the molecule's properties. Various synthetic strategies have been developed to access these compounds, often involving the reaction of an aryl Grignard reagent with an arylimine or the reductive amination of a diaryl ketone.

Structural Features and Chemical Relevance of (4-Chlorophenyl)(3-iodophenyl)methanamine within Diarylmethanamine Chemistry

(4-Chlorophenyl)(3-iodophenyl)methanamine is an exemplar of an unsymmetrical, di-halogenated diarylmethanamine. Its structure is characterized by a central aminomethyl group connecting a 4-chlorophenyl ring and a 3-iodophenyl ring.

The key structural features and their potential chemical relevance are:

Unsymmetrical Diaryl Structure: The presence of two different phenyl rings allows for a more nuanced interaction with binding sites compared to symmetrical diaryl compounds. This asymmetry can be crucial for achieving selectivity towards a specific biological target.

Iodine Substitution: The iodine atom at the meta-position of the second phenyl ring is a large, polarizable atom. It has the potential to form significant halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding. nih.govresearchgate.net

Chirality: The central carbon atom bonded to the two aryl groups, the amine group, and a hydrogen atom is a chiral center. This means that (4-Chlorophenyl)(3-iodophenyl)methanamine can exist as two enantiomers, which may exhibit different biological activities.

While specific research on the synthesis, properties, and applications of (4-Chlorophenyl)(3-iodophenyl)methanamine is not extensively documented in publicly available literature, its structural motifs suggest potential for investigation in various areas of chemical and medicinal research. Its design incorporates features that are known to be important for biological activity in other diarylmethanamine derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C13H11ClIN |

|---|---|

Molecular Weight |

343.59 g/mol |

IUPAC Name |

(4-chlorophenyl)-(3-iodophenyl)methanamine |

InChI |

InChI=1S/C13H11ClIN/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13H,16H2 |

InChI Key |

VGZKNPBERMHMNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(C2=CC=C(C=C2)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chlorophenyl 3 Iodophenyl Methanamine and Analogues

Retrosynthetic Analysis of the (4-Chlorophenyl)(3-iodophenyl)methanamine Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by deconstructing it into simpler, commercially available precursors. For (4-Chlorophenyl)(3-iodophenyl)methanamine, two primary bond disconnections are considered: the carbon-nitrogen (C-N) bond and the benzylic carbon-aryl (C-C) bond.

C-N Bond Disconnection: This is the most common and direct approach. Cleavage of the C-N bond leads to a diarylmethyl electrophile and an ammonia (B1221849) equivalent, or more practically, an imine intermediate that can be formed from an aldehyde and an amine. This suggests a synthesis from either 4-chlorobenzaldehyde (B46862) and 3-iodoaniline (B1194756) or 3-iodobenzaldehyde (B1295965) and 4-chloroaniline, followed by reduction. This pathway is characteristic of reductive amination strategies.

C-C Bond Disconnection: Cleaving one of the bonds between the central methane (B114726) carbon and an aryl ring points towards strategies like Friedel-Crafts alkylation or cross-coupling reactions. For instance, disconnecting the bond to the 3-iodophenyl ring suggests a reaction between a (4-chlorophenyl)methyl synthon and a 3-iodophenyl nucleophile or electrophile.

These fundamental disconnections pave the way for the specific synthetic strategies discussed in the following sections.

Direct Amination Strategies for C-N Bond Formation

The formation of the central C-N bond is a critical step, and several direct methods are available to achieve this transformation.

Reductive amination is a robust and widely used method for synthesizing amines from carbonyl compounds. masterorganicchemistry.com This two-step, often one-pot, process involves the initial formation of an imine or enamine from the condensation of an aldehyde or ketone with an amine, followed by in-situ reduction of this intermediate. harvard.edu

For the synthesis of (4-Chlorophenyl)(3-iodophenyl)methanamine, a plausible route involves the reaction of 4-chlorobenzaldehyde with 3-iodoaniline to form the corresponding N-(4-chlorobenzylidene)-3-iodoaniline imine. This imine is then reduced to the target secondary amine. A variety of reducing agents can be employed for the reduction step, with some offering greater selectivity and milder reaction conditions than others.

Commonly used reducing agents include:

Sodium borohydride (B1222165) (NaBH₄): A versatile and cost-effective reducing agent.

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it selectively reduces the protonated iminium ion in the presence of the starting aldehyde, minimizing side reactions. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and selective reagent that is often preferred for its effectiveness under neutral or slightly acidic conditions and for its reduced toxicity compared to cyanide-based reagents. harvard.edu

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., MeOH, EtOH) | Inexpensive, readily available | Can reduce the starting aldehyde |

| Sodium Cyanoborohydride (NaBH₃CN) | pH 6-7, protic solvents | Selectively reduces iminium ions harvard.edu | Highly toxic, generates cyanide waste |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aprotic solvents (e.g., DCE, THF) | Mild, highly selective, non-toxic byproducts masterorganicchemistry.com | More expensive, moisture-sensitive |

Transition metal catalysis has revolutionized the formation of C-N bonds, providing powerful alternatives to classical methods. mdpi.com Reactions like the Buchwald-Hartwig amination, which typically uses palladium catalysts, are highly effective for coupling amines with aryl halides. acs.org

While often used to create diarylamines (Ar-NH-Ar'), this methodology can be adapted for diarylmethanamines. A potential strategy involves the palladium-catalyzed coupling of a benzylamine, such as (3-iodophenyl)methanamine, with an aryl halide like 4-chlorobromobenzene. The choice of ligand on the palladium catalyst is crucial for achieving high yields and functional group tolerance. Other transition metals, such as copper and rhodium, have also been employed in C-N cross-coupling reactions. researchgate.netnih.gov These methods are particularly valuable for constructing sterically hindered amines that are difficult to access via other routes. nih.gov

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. acs.orgwikipedia.org These groups stabilize the negative charge of the intermediate Meisenheimer complex.

In the case of (4-Chlorophenyl)(3-iodophenyl)methanamine, neither the 4-chlorophenyl nor the 3-iodophenyl ring is sufficiently activated for a standard intermolecular SNAr reaction to occur readily with an amine nucleophile. nih.gov The halogen substituents are not strong enough activating groups. Therefore, SNAr is generally not a viable direct route for the synthesis of the title compound. However, this strategy becomes highly relevant for synthesizing analogues that contain potent electron-withdrawing groups on one of the aromatic rings. rsc.org A related intramolecular SNAr process, the Smiles rearrangement, offers a metal-free alternative for synthesizing certain diarylamines under mild conditions. acs.orgnih.gov

Multicomponent Reaction (MCR) Strategies for Complex (4-Chlorophenyl)(3-iodophenyl)methanamine Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are powerful tools for rapidly building molecular complexity. nih.govnih.gov They are highly valued for their efficiency, atom economy, and ability to generate diverse compound libraries from simple building blocks.

Several MCRs can be envisioned for the synthesis of complex analogues of (4-Chlorophenyl)(3-iodophenyl)methanamine.

Petasis (Borono-Mannich) Reaction: This reaction combines an amine, a carbonyl compound (like 4-chlorobenzaldehyde), and an organoboronic acid (like 3-iodophenylboronic acid) to form α-amino acids and their derivatives. This could be a direct route to the core scaffold.

Ugi and Passerini Reactions: These isocyanide-based MCRs can generate highly complex, peptide-like structures. nih.gov For example, an Ugi four-component reaction could combine an amine, 4-chlorobenzaldehyde, 3-iodophenyl isocyanide, and a carboxylic acid to create a complex analogue with the diarylmethanamine core embedded within a larger structure.

These MCR strategies are exceptionally useful in medicinal chemistry and drug discovery for creating libraries of structurally diverse analogues for biological screening. nih.gov

Enantioselective Synthesis of Chiral Methanamine Derivatives

Since the two aryl groups in (4-Chlorophenyl)(3-iodophenyl)methanamine are different, the central carbon atom is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. The synthesis of single enantiomers is often crucial for pharmaceutical applications. Several strategies have been developed for the enantioselective synthesis of chiral diarylmethylamines (DAMAs). nih.gov

Catalytic Asymmetric Reduction: An imine precursor, formed from 4-chlorobenzaldehyde and 3-iodoaniline, can be reduced to the amine using a chiral catalyst. Chiral organocatalysts, such as those derived from phosphoric acid, can effectively control the stereochemical outcome of the reduction. nih.gov

Transition Metal-Catalyzed Asymmetric Synthesis: Various transition metal complexes with chiral ligands have been shown to catalyze the enantioselective synthesis of DAMAs. For instance, cobalt-based catalysts can be used for the enantioselective C-H alkoxylation of diarylmethanes to produce chiral DAMAs with high yields and excellent enantioselectivities (up to 99% ee). nih.govresearchgate.net Similarly, palladium-catalyzed enantioselective C-H iodination provides another route to chiral diarylmethylamines. chu-lab.org

Table 2: Selected Methods for Enantioselective Synthesis of Diarylmethylamine (DAMA) Derivatives

| Method | Catalyst/Reagent | Key Features | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Cobalt-Catalyzed C-H Alkoxylation | Cobalt(II) catalyst with chiral ligand | Uses earth-abundant metal, high yields nih.govresearchgate.net | Up to 99% |

| Palladium-Catalyzed C-H Iodination | Pd(II) with mono-N-protected amino acid ligand | Uses I₂ as the sole oxidant chu-lab.org | Up to 95% |

| Organocatalyzed Friedel-Crafts Reaction | Chiral Spirocyclic Phosphoric Acid | Metal-free, mild conditions nih.gov | Up to 98% |

These advanced methodologies provide access to enantiomerically pure diarylmethanamines, which is essential for investigating their biological activities and developing potential therapeutic agents.

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution is a common and established method for separating enantiomers from a racemic mixture. Since enantiomers possess identical physical properties, the process involves converting them into diastereomers, which have different physical characteristics and can be separated. libretexts.org This is typically achieved by reacting the racemic amine with an enantiomerically pure chiral resolving agent. libretexts.org

Classical Chemical Resolution: This technique involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. researchgate.net The resulting salts can be separated by methods like fractional crystallization, after which the desired enantiomer of the amine is recovered. libretexts.orgnih.gov Chiral acids such as (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid are frequently employed for resolving racemic bases. libretexts.org For instance, the resolution of racemic (4-chlorophenyl)phenylmethylamine, an analogue of the title compound, has been accomplished using tartaric acid to obtain the individual enantiomers with high optical purity. google.com

Enzymatic Resolution: Biocatalysis offers a highly selective alternative for resolving racemic amines. numberanalytics.com Enzymes, particularly lipases, can selectively acylate one enantiomer of a racemic amine in the presence of an alkyl ester, producing an amide. google.com The unreacted amine enantiomer can then be separated from the newly formed amide. google.com This method, known as kinetic resolution, has been successfully applied to various chiral amines. researchgate.net For example, subtilisin-catalyzed stereoselective aminolysis has been used for the continuous production of chiral amines. nih.gov The efficiency of such processes depends on the choice of enzyme, solvent, and acylating agent to maximize enantioselectivity and yield. google.comnih.gov

Below is a comparison of common chiral resolution techniques applicable to diarylmethanamines.

| Technique | Resolving Agent/Catalyst | Principle | Advantages | Disadvantages |

| Classical Crystallization | Chiral acids (e.g., Tartaric acid) libretexts.orggoogle.com | Formation and separation of diastereomeric salts libretexts.org | Well-established, scalable | Can be labor-intensive, success is empirical nih.gov |

| Enzymatic Kinetic Resolution | Lipases (e.g., Candida antarctica lipase) researchgate.net | Enantioselective acylation of one enantiomer google.com | High enantioselectivity, mild conditions numberanalytics.com | Maximum theoretical yield is 50% for one enantiomer |

| Dynamic Kinetic Resolution | Enzyme + Metal Catalyst (e.g., Lipase + Palladium) researchgate.net | Combines enzymatic resolution with in-situ racemization of the undesired enantiomer | Theoretical yield can reach 100% | Requires compatible catalysts, more complex optimization |

Asymmetric Catalysis in Carbon-Carbon or Carbon-Nitrogen Bond-Forming Reactions

Asymmetric catalysis provides a more direct and atom-economical route to enantiomerically pure amines by creating the desired stereocenter during the synthesis itself. nih.gov This approach avoids the separation of enantiomers and the loss of 50% of the material inherent in classical kinetic resolutions.

Asymmetric C-N Bond Formation: The formation of the carbon-nitrogen bond is a critical step in the synthesis of amines. numberanalytics.com Transition metal catalysis, using metals like palladium, copper, and nickel, plays a vital role in these reactions. numberanalytics.com The general mechanism often involves oxidative addition, ligand exchange, and reductive elimination. numberanalytics.com The key to asymmetry is the use of chiral ligands that coordinate to the metal center and control the stereochemical outcome of the reaction.

One notable strategy is the palladium-catalyzed enantioselective C-H iodination, which provides a novel route to chiral diarylmethylamines. chu-lab.org In this method, a chiral mono-N-protected amino acid (MPAA) ligand is used to control the stereochemistry during the asymmetric cleavage of a prochiral C-H bond, using molecular iodine as the oxidant. chu-lab.org Another powerful approach involves the use of chiral auxiliaries like tert-butanesulfinamide, developed by the Ellman lab, which reacts with imines to form sulfinyl imines that can be stereoselectively reduced or reacted with organometallic reagents to yield chiral amines. yale.edu

Visible-light-induced, copper-catalyzed methods have also emerged for enantioconvergent C-N cross-couplings. nih.gov In these systems, a single copper complex can serve as both the photocatalyst and the source of asymmetric induction, converting a racemic starting material into a single product enantiomer. nih.gov

Asymmetric C-C Bond Formation: Alternatively, the chiral center can be established via an asymmetric C-C bond-forming reaction. For example, the enantioselective addition of arylmetal or arylboron species to aldimines is a common strategy. chu-lab.org This can be achieved using a chiral catalyst or a stoichiometric chiral auxiliary. chu-lab.org Nickel(II) complexes with chiral biscarbene ligands have been shown to catalyze the highly enantioselective addition of acetonitrile (B52724) to aldimines, forming β-amino nitriles which are precursors to chiral amines. elsevierpure.com

The table below summarizes selected asymmetric catalytic methods for the synthesis of chiral diarylmethylamine analogues.

| Method | Catalyst/Ligand System | Key Transformation | Enantiomeric Excess (ee) | Reference |

| Pd-Catalyzed C-H Iodination | Pd(OAc)₂ / Chiral Amino Acid Ligand | Enantioselective C-H activation/iodination | Up to 95% ee | chu-lab.org |

| Copper-Catalyzed Photoredox | Copper / Chiral Phosphine Ligand | Enantioconvergent C-N cross-coupling | Up to 95% ee | nih.gov |

| Ni-Catalyzed Hydroamination | Nickel Hydride / Chiral Ligand | Asymmetric hydroamination of olefins | Not specified | rsc.org |

| Addition to Aldimines | Ni(II) / Chiral Biscarbene | Enantioselective addition of acetonitrile | Up to 95% ee | elsevierpure.com |

Investigation of Reaction Mechanisms and Stereochemical Control in (4-Chlorophenyl)(3-iodophenyl)methanamine Synthesis

Understanding the reaction mechanism is crucial for optimizing reaction conditions and achieving high stereochemical control. In transition metal-catalyzed syntheses of chiral amines, the stereochemistry is dictated by the interaction between the substrate and the chiral catalyst during the key bond-forming step.

For palladium-catalyzed C-H activation reactions, stereochemical control is often achieved through a concerted metalation-deprotonation (CMD) mechanism, where the chiral ligand directs the metal to activate one of two enantiotopic C-H bonds. chu-lab.org The structure and properties of the chiral ligand, such as a mono-N-protected amino acid, are paramount in creating a chiral pocket around the metal center that favors a specific transition state, leading to high enantioselectivity. chu-lab.org

In stereospecific cross-coupling reactions involving C-N bond activation, the mechanism of oxidative addition determines the stereochemical outcome. nih.gov For example, nickel-catalyzed reactions can proceed through different pathways, such as an S_N2'-type mechanism which results in an inversion of configuration, or a single-electron transfer (SET) mechanism that may lead to racemization or retention depending on the subsequent steps. nih.gov The choice of ligand can influence which mechanistic pathway is favored. nih.gov

In copper-catalyzed photoredox reactions, a chiral copper complex, which includes the chiral ligand and the amine nucleophile, can act as a photoreductant. nih.gov Upon excitation by visible light, this complex can engage in a redox cycle that ultimately forms the C-N bond. The enantioselectivity arises from the bond formation occurring within the chiral environment of the copper complex. nih.gov Experimental evidence, including the synthesis and characterization of catalytic intermediates, supports the plausibility of these pathways. nih.gov

Green Chemistry Approaches and Sustainable Methodologies in (4-Chlorophenyl)(3-iodophenyl)methanamine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. sciencedaily.com For the synthesis of amines, this involves developing methods that are more atom-economical, use less hazardous substances, employ renewable feedstocks, and operate under milder conditions. rsc.orgeuropa.eu

Sustainable Catalysis and Solvents: A key focus of green chemistry is the replacement of expensive and scarce noble metal catalysts (like palladium) with catalysts based on cheaper, earth-abundant metals. europa.eu Furthermore, developing catalytic systems that operate in environmentally benign solvents or under solvent-free conditions is a significant goal. rsc.orgresearchgate.net For example, a solvent-free synthesis of a heterocyclic compound was achieved by grinding reactants in a ball mill, demonstrating a mechanochemical approach that avoids bulk solvent use. researchgate.net Reductive amination of carboxylic acids, a potentially sustainable route to amines, has been achieved in the green solvent cyclopentyl methyl ether (CPME). rsc.org

Atom Economy and Waste Reduction: Traditional methods for amine synthesis often suffer from low atom economy and generate stoichiometric amounts of waste. rsc.org Modern catalytic methods like hydrogen borrowing or reductive amination are more sustainable as they form the desired product with minimal byproducts. rsc.org For instance, the one-pot reductive amination of carboxylic acids to primary amines uses only H₂ and NH₃ as reactants, representing a very green and efficient method. rsc.org The development of processes that eliminate hazardous reagents, such as the replacement of chlorine in the synthesis of 4-aminodiphenylamine, exemplifies a successful industrial application of green chemistry principles, leading to a dramatic reduction in organic and inorganic waste. epa.gov

Use of Renewable Resources and Energy Sources: Long-term sustainability goals include the synthesis of chemicals from renewable resources, such as biomass and lignocellulose, rather than petrochemical feedstocks. rsc.orgeuropa.eu Research is underway to convert biomass-derived alcohols into amines through catalytic processes. europa.eu Additionally, the use of alternative energy sources like visible light to drive chemical reactions represents a green approach. sciencedaily.com Photochemical methods can often be performed at ambient temperature, reducing the energy consumption associated with heating reactions. chu-lab.orgsciencedaily.com

The table below highlights some green chemistry strategies applicable to amine synthesis.

| Green Chemistry Principle | Approach | Example |

| Waste Prevention | One-pot reactions, high atom economy processes | One-pot reductive amination of carboxylic acids using H₂ and NH₃ rsc.org |

| Safer Solvents & Auxiliaries | Use of green solvents, solvent-free reactions | Synthesis in CPME rsc.org; Ball-mill synthesis researchgate.net |

| Design for Energy Efficiency | Photochemical reactions at ambient temperature | Visible-light-induced C-N cross-coupling nih.gov |

| Use of Renewable Feedstocks | Conversion of biomass to value-added chemicals | Proposed synthesis of amines from lignocellulose-derived alcohols europa.eu |

| Catalysis | Use of earth-abundant metal catalysts, biocatalysis | NiH-catalyzed hydroamination rsc.org; Enzymatic resolutions nih.gov |

Despite a comprehensive search for scientific literature on the chemical compound (4-Chlorophenyl)(3-iodophenyl)methanamine , no specific research articles detailing its synthesis, characterization, or advanced spectroscopic analysis were found. The absence of published data, including single-crystal X-ray diffraction, advanced Nuclear Magnetic Resonance (NMR), or vibrational spectroscopy (FT-IR, Raman), makes it impossible to provide a detailed and scientifically accurate article based on the requested outline.

General principles and methodologies related to the characterization of similar halogenated organic compounds are well-established in the field of chemistry. Techniques such as single-crystal X-ray diffraction are routinely used to determine the precise three-dimensional arrangement of atoms in a molecule and to understand intermolecular interactions in the solid state. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions, including halogen bonding, which is a significant non-covalent interaction in halogenated compounds.

Advanced 2D NMR techniques like COSY, HSQC, HMBC, and NOESY are instrumental in elucidating the complete chemical structure, connectivity, and stereochemistry of organic molecules in solution. Solid-state NMR provides valuable information about the structure and dynamics of materials in the solid phase, including the characterization of different crystalline forms (polymorphs) or amorphous states. Vibrational spectroscopy, including FT-IR and Raman, offers insights into the functional groups present in a molecule and can be correlated with theoretical calculations to provide a deeper understanding of the vibrational modes.

However, without experimental data specific to "(4-Chlorophenyl)(3-iodophenyl)methanamine," any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. The requested data tables and detailed research findings cannot be created without access to primary research that has characterized this particular compound.

Therefore, this article cannot be generated as per the user's instructions due to the lack of available scientific data on the subject compound.

Advanced Spectroscopic and Structural Elucidation of 4 Chlorophenyl 3 Iodophenyl Methanamine

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies of (4-Chlorophenyl)(3-iodophenyl)methanamine

High-Resolution Mass Spectrometry (HRMS) serves as a critical analytical tool for the precise structural elucidation of novel chemical entities. In the case of (4-Chlorophenyl)(3-iodophenyl)methanamine, HRMS facilitates the determination of its exact mass, confirming its elemental composition, and provides insights into its intrinsic chemical stability through the analysis of its fragmentation pathways under energetic conditions.

Exact Mass Determination

The molecular formula of (4-Chlorophenyl)(3-iodophenyl)methanamine free base is C₁₃H₁₁ClIN. High-resolution mass spectrometry, typically employing techniques such as electrospray ionization (ESI), would be utilized to ionize the molecule, most commonly forming the protonated molecule [M+H]⁺. The theoretical exact mass of this ion is calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹²⁷I, and ¹⁴N).

This precise measurement is instrumental in unequivocally confirming the elemental composition of the synthesized compound, distinguishing it from other potential isobaric species. The high mass accuracy, typically in the low parts-per-million (ppm) range, afforded by HRMS instrumentation is a definitive characteristic for molecular formula verification.

| Ion | Elemental Composition | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₃H₁₂ClIN⁺ | 343.9748 |

Fragmentation Pathway Studies

Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated (4-Chlorophenyl)(3-iodophenyl)methanamine molecule. The fragmentation patterns observed are characteristic of the molecule's structure, particularly the diphenylmethane (B89790) core and the nature and position of the halogen substituents. The study of these pathways provides valuable information on the relative bond strengths and the stability of the resulting fragment ions.

Based on the fragmentation of structurally related compounds, such as substituted N-benzylanilines and diarylmethanes, a plausible fragmentation pathway for protonated (4-Chlorophenyl)(3-iodophenyl)methanamine can be proposed. The primary fragmentation events are expected to involve cleavages at the benzylic carbon and losses of the halogen substituents.

A key initial fragmentation step is the homolytic cleavage of the C-C bond connecting the two aromatic rings, leading to the formation of stable benzylic-type cations. The presence of both chlorine and iodine allows for several competing fragmentation channels.

Proposed Major Fragmentation Pathways:

Formation of the Chlorobenzyl Cation: Cleavage of the bond between the methanamine carbon and the iodophenyl ring would result in the formation of the (4-chlorophenyl)methanamine cation radical and a neutral iodobenzene (B50100) radical. Further fragmentation of the cation radical could lead to the highly stable 4-chlorotropylium ion.

Formation of the Iodobenzyl Cation: Conversely, cleavage of the bond between the methanamine carbon and the chlorophenyl ring would yield the (3-iodophenyl)methanamine cation radical and a neutral chlorobenzene (B131634) radical. This can subsequently form the 3-iodotropylium ion.

Loss of Halogens: The sequential loss of iodine and chlorine radicals or neutral molecules (e.g., HI, HCl) from the parent ion or major fragment ions is another anticipated pathway. Due to the weaker C-I bond compared to the C-Cl bond, the initial loss of iodine is generally more favorable.

Formation of the Diphenylmethyl Cation Core: Loss of the amino group and subsequent rearrangement can lead to the formation of a substituted diphenylmethyl cation.

The relative abundance of the various fragment ions will depend on their respective stabilities. The analysis of these fragmentation pathways is crucial for confirming the connectivity of the molecule and for understanding its behavior in high-energy environments.

| Proposed Fragment Ion | Elemental Composition | Calculated m/z | Plausible Neutral Loss |

|---|---|---|---|

| [(4-chlorophenyl)methyl]⁺ | C₇H₆Cl⁺ | 125.0153 | C₆H₅IN |

| [(3-iodophenyl)methyl]⁺ | C₇H₆I⁺ | 216.9512 | C₆H₅ClN |

| [M+H - I]⁺ | C₁₃H₁₂ClN⁺ | 217.0658 | I |

| [M+H - Cl]⁺ | C₁₃H₁₂IN⁺ | 308.0036 | Cl |

| [C₁₃H₁₀]⁺ | C₁₃H₁₀⁺ | 166.0783 | HCl, HI, NH₂ |

Theoretical and Computational Chemistry Investigations of 4 Chlorophenyl 3 Iodophenyl Methanamine

Density Functional Theory (DFT) Calculations for Ground State Electronic and Geometric Properties

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting molecular properties from first principles. For a molecule like (4-Chlorophenyl)(3-iodophenyl)methanamine, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide deep insights into its ground-state behavior.

Molecular Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For (4-Chlorophenyl)(3-iodophenyl)methanamine, this would involve calculating key bond lengths, bond angles, and dihedral angles.

A conformational analysis would also be performed to identify various stable isomers (conformers) that arise from the rotation around single bonds, particularly the bonds connecting the phenyl rings to the central methanamine carbon. By mapping the potential energy surface, researchers can identify the global minimum energy conformation as well as other low-energy conformers and the energy barriers between them.

Table 1: Hypothetical Optimized Geometric Parameters for (4-Chlorophenyl)(3-iodophenyl)methanamine (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C-I | ~2.10 Å |

| Bond Length | C-N | ~1.47 Å |

| Bond Angle | Cl-C-C (phenyl) | ~119° |

| Bond Angle | I-C-C (phenyl) | ~120° |

Note: The data in this table is illustrative and not based on actual calculations for the specified compound.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. nih.gov A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.govnih.gov For (4-Chlorophenyl)(3-iodophenyl)methanamine, the HOMO would likely be localized on the electron-rich iodophenyl ring, while the LUMO might be distributed across the chlorophenyl ring and the C-N bond.

Natural Bond Orbital (NBO) Analysis of Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying the extent of intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to molecular stability. sharif.edu This analysis can reveal the delocalization of electron density from lone pairs or bonding orbitals into anti-bonding orbitals, which stabilizes the molecule. sharif.edu For the target molecule, NBO analysis would elucidate the electronic effects of the chloro and iodo substituents on the phenyl rings and the central amine group.

Molecular Electrostatic Potential (MEP) Mapping for Elucidating Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. sharif.edu It helps to identify regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue). sharif.edu These regions correspond to the preferred sites for electrophilic and nucleophilic attack, respectively. sharif.edu In an MEP map of (4-Chlorophenyl)(3-iodophenyl)methanamine, negative potential would be expected around the electronegative nitrogen, chlorine, and iodine atoms, indicating sites susceptible to electrophilic attack. Positive potential would likely be found around the amine hydrogen atoms, marking them as sites for nucleophilic interaction.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the excited states of molecules. sharif.edunih.gov This method allows for the prediction of electronic absorption spectra, such as UV-Vis spectra. sharif.edunih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths (a measure of transition probability). scispace.com For (4-Chlorophenyl)(3-iodophenyl)methanamine, TD-DFT calculations would identify the key electronic transitions, likely π→π* transitions within the phenyl rings, and predict its characteristic absorption bands in the UV-Vis spectrum.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) and Correlation with Experimental Data

Computational chemistry is widely used to predict spectroscopic data, which can then be compared with experimental results for structure verification.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (δ) for nuclei like ¹H and ¹³C. researchgate.net These predicted shifts can be correlated with experimental data to confirm the molecular structure.

Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies corresponding to the normal modes of the molecule. These frequencies can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.net A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Chemical Reactivity and Derivatization Studies of 4 Chlorophenyl 3 Iodophenyl Methanamine

Reactions Involving the Primary Amine Functionality (e.g., Acylation, Alkylation, Schiff Base Formation, Salt Formation)

The primary amine group in (4-Chlorophenyl)(3-iodophenyl)methanamine is a key site for a variety of chemical modifications. As a primary benzylic amine, it exhibits typical nucleophilic character, readily participating in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases.

Acylation: The amine can be easily acylated using acyl chlorides or anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) to form the corresponding amides. This reaction is fundamental for introducing a wide range of functional groups and for protecting the amine during subsequent transformations on the aryl rings.

Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides. To control the degree of alkylation and avoid the formation of quaternary ammonium (B1175870) salts, reductive amination is often a preferred method. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with an agent like sodium borohydride (B1222165).

Schiff Base Formation: The primary amine condenses with aldehydes or ketones under dehydrating conditions to form N-substituted imines, commonly known as Schiff bases. sigmaaldrich.com These imines are versatile intermediates themselves, capable of being reduced to secondary amines or used in cycloaddition reactions.

Salt Formation: As a basic compound, (4-Chlorophenyl)(3-iodophenyl)methanamine readily reacts with both inorganic and organic acids to form stable ammonium salts. nih.gov This is often utilized for purification, handling, and improving the solubility of the compound.

| Reaction Type | Typical Reagents | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride, Pyridine | Amide | Inert solvent (e.g., DCM), 0°C to RT |

| Alkylation (Reductive Amination) | Benzaldehyde, then NaBH₄ | Secondary Amine | Methanol, RT |

| Schiff Base Formation | 4-Methoxybenzaldehyde | Imine (Schiff Base) | Toluene, Dean-Stark trap, reflux |

| Salt Formation | Hydrochloric acid (HCl) | Ammonium Chloride Salt | Ethereal HCl, RT |

Transformations of the Aryl Halide Moieties

The presence of two different halogen atoms on the phenyl rings—iodine and chlorine—is a defining feature of this molecule. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, leading to much higher reactivity in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for chemoselective functionalization, typically at the iodophenyl ring, while leaving the chlorophenyl ring intact for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgrsc.org For (4-Chlorophenyl)(3-iodophenyl)methanamine, these reactions can be directed with high selectivity to the C-I bond.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or ester. mdpi.com Selective coupling at the 3-iodophenyl position can be achieved using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ or Cs₂CO₃. mdpi.comresearchgate.net This allows for the introduction of new aryl or vinyl substituents.

Sonogashira Reaction: This reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is highly efficient for aryl iodides, enabling the synthesis of arylalkynes by selectively targeting the C-I bond of the molecule under mild conditions, often at room temperature. wikipedia.orgorganic-chemistry.orgresearchgate.net

Heck Reaction: The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene. organic-chemistry.orglibretexts.org The higher reactivity of the aryl iodide ensures that vinylation occurs selectively at the 3-position of the phenyl ring. nih.govnih.gov

| Reaction | Coupling Partner | Typical Catalyst System | Expected Product |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | (4-Chlorophenyl)(3-phenylphenyl)methanamine |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | (4-Chlorophenyl)(3-(phenylethynyl)phenyl)methanamine |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | (E)-(4-Chlorophenyl)(3-(2-phenylvinyl)phenyl)methanamine |

Nucleophilic Aromatic Substitution on the Halogenated Phenyl Rings

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com The classic SₙAr mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org This pathway is generally unfavorable for simple aryl halides. libretexts.org

For an SₙAr reaction to occur at a practical rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the halogen leaving group. masterorganicchemistry.comchemistrysteps.comnih.gov These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org

In (4-Chlorophenyl)(3-iodophenyl)methanamine, neither the chloro nor the iodo substituent has the required ortho or para electron-withdrawing groups. The substituents present (the other halogenated ring and the aminomethyl group) are not sufficiently activating. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard SₙAr conditions. Forcing conditions involving very high temperatures or extremely strong bases might lead to elimination-addition (benzyne mechanism) pathways, but these are generally less controlled and synthetically useful for this substrate.

Mechanistic Investigations of Unique Reactions Involving Both Amine and Halogen Substituents

The differential reactivity of the aryl iodide and aryl chloride moieties is rooted in the mechanism of the palladium-catalyzed cross-coupling cycle. The key selectivity-determining step is the initial oxidative addition of the aryl halide to the Pd(0) complex. libretexts.org The C-I bond, being weaker than the C-Cl bond, undergoes oxidative addition at a significantly faster rate. This allows for the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to proceed selectively at the iodinated position while the chlorinated position remains largely unreacted under controlled conditions. sigmaaldrich.comnih.gov

While direct intramolecular reactions between the primary amine and the aryl halides are generally not observed without a catalyst, the molecule's structure allows for the design of tandem reactions. For instance, an initial intermolecular cross-coupling at the C-I bond could be followed by an intramolecular palladium-catalyzed N-arylation (Buchwald-Hartwig amination) involving the amine and the remaining C-Cl bond to form a seven-membered heterocyclic ring system. The success of such a sequence would depend heavily on the optimization of reaction conditions to favor the intramolecular cyclization over competing intermolecular reactions.

Formation of Novel Molecular Architectures and Scaffolds from (4-Chlorophenyl)(3-iodophenyl)methanamine as a Building Block

The trifunctional nature of (4-Chlorophenyl)(3-iodophenyl)methanamine makes it an exceptionally useful building block for creating diverse and complex molecular structures. enamine.netresearchgate.net Its utility stems from the ability to perform sequential and chemoselective modifications at its three reactive sites.

A typical synthetic strategy might involve the following steps:

Protection of the Amine: The primary amine is first protected, for example, through acylation, to prevent it from interfering with the subsequent palladium-catalyzed reactions.

Selective Functionalization of the C-I Bond: A Suzuki, Sonogashira, or Heck reaction is performed to introduce a desired substituent at the 3-position of the phenyl ring. wikipedia.orgnih.gov

Functionalization of the C-Cl Bond: Under more forcing conditions (e.g., using specialized ligands like BippyPhos or different catalysts, and higher temperatures), a second cross-coupling reaction can be carried out at the 4-position of the other phenyl ring. nih.govorganic-chemistry.org

Deprotection/Modification of the Amine: Finally, the protecting group on the amine is removed, revealing the primary amine which can then be used for further derivatization, such as forming linkages to other molecules or participating in the formation of heterocyclic rings.

This step-wise approach allows for the controlled synthesis of highly unsymmetrical triarylmethane derivatives and other complex scaffolds that are of interest in the development of novel pharmaceuticals and functional materials. nih.gov

Advanced Applications in Materials Science and Catalysis Research Strictly Non Biological

Utilization as a Building Block for Polymeric Materials and Frameworks

The presence of a primary amine group and two distinct halogenated phenyl rings makes (4-Chlorophenyl)(3-iodophenyl)methanamine a promising building block for the synthesis of novel polymeric materials and porous frameworks, such as Covalent Organic Frameworks (COFs). The amine functionality can readily undergo condensation reactions with aldehydes to form imine linkages, a common and efficient method for constructing COFs.

One of the key attributes of (4-Chlorophenyl)(3-iodophenyl)methanamine is its commercial availability as a hydrochloride salt, specifically noted as an "Organic monomer of COF". This indicates its intended use in the bottom-up synthesis of highly ordered, porous crystalline polymers. Three-dimensional COFs, known for their large surface areas and ordered structures, are synthesized by combining directional organic fragments through covalent bonds. The geometry of the building blocks dictates the resulting topology of the framework.

While specific polymers synthesized directly from (4-Chlorophenyl)(3-iodophenyl)methanamine are not yet extensively detailed in the literature, its potential is clear. For instance, it can be envisioned to react with multi-aldehyde linkers, such as a tetrahedral aldehyde, to form a three-dimensional framework. The resulting COF would have pores decorated with chlorine and iodine atoms, which could impart specific properties such as high affinity for certain guest molecules, including iodine vapor, a significant concern in nuclear waste management. The synthesis of nitrogen-rich COFs for iodine capture is an active area of research, and a framework derived from this monomer would be rich in both nitrogen and halogen sites, potentially enhancing its sorption capabilities.

The general synthetic approach would involve the Schiff base polycondensation reaction between (4-Chlorophenyl)(3-iodophenyl)methanamine and a suitable polyaldehyde linker in a sealed vessel under solvothermal conditions. The table below outlines a hypothetical reaction scheme for the formation of a COF using this monomer.

| Reactant A | Reactant B (Example) | Reaction Type | Potential Polymer Structure |

| (4-Chlorophenyl)(3-iodophenyl)methanamine | 1,3,5-Triformylbenzene | Schiff Base Condensation | 2D Covalent Organic Framework |

| (4-Chlorophenyl)(3-iodophenyl)methanamine | Tetrakis(4-formylphenyl)methane | Schiff Base Condensation | 3D Covalent Organic Framework |

The resulting materials would be expected to exhibit significant thermal and chemical stability, a hallmark of COFs. Characterization would typically involve powder X-ray diffraction (PXRD) to confirm crystallinity, Fourier-transform infrared (FTIR) spectroscopy to verify imine bond formation, and gas sorption analysis to determine surface area and porosity.

Exploration as a Ligand or Precursor in Organometallic and Organic Catalysis

The molecular structure of (4-Chlorophenyl)(3-iodophenyl)methanamine suggests its potential utility as a ligand or a precursor to a ligand in catalysis. The primary amine can coordinate to metal centers, and the diarylmethane scaffold can be sterically tuned. Benzhydryl amines, a class of compounds to which this molecule belongs, have been explored in various synthetic contexts.

In organometallic catalysis, the amine can act as a coordinating ligand to a transition metal. For example, N-heterocyclic carbenes (NHCs), a highly important class of ligands, are synthesized from precursors that can be structurally similar to diarylamines. While not a direct precursor, the diarylmethane framework is a common feature in bulky ligands designed to stabilize catalytically active metal centers and influence the selectivity of reactions. The steric bulk provided by the two phenyl rings can create a specific coordination environment around a metal, which is crucial for catalytic activity and selectivity in cross-coupling reactions.

Furthermore, the presence of chloro and iodo substituents opens up possibilities for post-synthetic modification. The iodo group, in particular, is susceptible to a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the grafting of the molecule onto other structures or for the synthesis of more complex, multidentate ligands. A catalyst-ligand system could be designed where the amine coordinates to a metal, and the halogenated arms are either electronically tuning the metal center or providing secondary interaction sites.

The table below summarizes the potential catalytic applications based on the structural features of the compound.

| Structural Feature | Potential Role in Catalysis | Example Reaction Type |

| Primary Amine | Coordinating ligand for transition metals | Cross-coupling reactions, hydrogenation |

| Diarylmethane Scaffold | Provides steric bulk to influence selectivity | Asymmetric catalysis |

| Chloro/Iodo Substituents | Electronic tuning of the ligand/metal center | Suzuki-Miyaura coupling, Sonogashira coupling |

| Iodo Substituent | Handle for further functionalization to create complex ligands | Synthesis of multidentate ligands |

While specific catalytic systems employing (4-Chlorophenyl)(3-iodophenyl)methanamine as a ligand are yet to be reported, the fundamental characteristics of the molecule make it a strong candidate for future research in this area.

Development as a Chemical Probe for Mechanistic Studies of Organic Reactions

Chemical probes are molecules designed to interrogate biological systems or chemical reactions. Fluorescent small organic probes, for example, can report on the presence of specific analytes or changes in the chemical environment. The diarylmethane core of (4-Chlorophenyl)(3-iodophenyl)methanamine is a structural motif found in some organic dyes and fluorescent probes.

The utility of a molecule as a chemical probe often relies on a measurable change in its properties in response to a specific chemical event. The reactivity of the C-I bond in (4-Chlorophenyl)(3-iodophenyl)methanamine could be exploited for this purpose. For instance, in a reaction involving oxidative addition to a metal center, the cleavage of the C-I bond could be monitored. If the molecule were designed with a fluorophore, this bond cleavage could trigger a change in fluorescence, allowing for real-time monitoring of the reaction progress.

Moreover, in studying reaction mechanisms, it is often useful to have "heavy" atoms like iodine, which can be useful in X-ray crystallography for determining the structure of reaction intermediates or products. The distinct substitution pattern (para-chloro and meta-iodo) also provides unique spectroscopic signatures (e.g., in NMR and mass spectrometry) that could aid in the characterization of complex reaction mixtures and the identification of transient species.

Below is a table outlining the potential applications of this compound as a chemical probe.

| Feature for Probing | Mechanistic Study Application | Potential Detection Method |

| Reactive C-I bond | Monitoring reactions involving C-I bond activation (e.g., cross-coupling) | Spectroscopic changes upon reaction, mass spectrometry |

| Halogen Substitution Pattern | Serving as a labeled substrate to track reaction pathways | NMR spectroscopy, mass spectrometry |

| Diarylmethane Scaffold | Potential for derivatization into a fluorescent probe | Fluorescence spectroscopy |

Future Research Directions and Challenges for 4 Chlorophenyl 3 Iodophenyl Methanamine Research

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The principles of green chemistry increasingly guide modern synthetic strategies, emphasizing the need for processes that are both efficient and environmentally benign. A key metric in this regard is atom economy, which measures the extent to which atoms from the reactants are incorporated into the final product. For the synthesis of (4-Chlorophenyl)(3-iodophenyl)methanamine, a primary challenge lies in developing pathways that maximize this efficiency.

Future research will likely focus on catalytic methods that minimize waste. Traditional multi-step syntheses often involve protecting groups and generate significant byproducts, leading to low atom economy. Innovative approaches could involve one-pot reactions where multiple transformations occur in a single reaction vessel, thereby reducing the need for intermediate purification steps and solvent usage.

Furthermore, the development of novel catalysts will be crucial. Homogeneous and heterogeneous catalysts, particularly those based on transition metals, could facilitate more direct and selective C-N bond formations. The goal is to devise a synthetic route that is not only high-yielding but also adheres to the principles of sustainability. A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Pathways for (4-Chlorophenyl)(3-iodophenyl)methanamine

| Synthetic Pathway | Potential Advantages | Potential Challenges |

| Reductive Amination | Readily available starting materials. | Use of stoichiometric reducing agents lowers atom economy. |

| Catalytic Amination | High atom economy, potential for high selectivity. | Catalyst development and optimization can be time-consuming. |

| Multi-component Reactions | High step economy, potential for diversity. | Optimization of reaction conditions for multiple components. |

In-depth Computational Modeling to Predict Novel Reactivity and Physical Properties

Computational chemistry offers a powerful toolkit for predicting the behavior of molecules, thereby guiding experimental work and accelerating discovery. For (4-Chlorophenyl)(3-iodophenyl)methanamine, in-depth computational modeling can provide valuable insights into its electronic structure, reactivity, and physical properties.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's geometry, vibrational frequencies, and electronic properties. Such studies can help in understanding the influence of the chloro and iodo substituents on the electron distribution within the molecule and, consequently, its reactivity. For instance, modeling can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new chemical transformations.

Moreover, molecular dynamics (MD) simulations can be used to study the conformational landscape of the molecule and its interactions with other molecules or materials. This is particularly relevant for predicting its behavior in different solvent environments or its potential to self-assemble into larger structures. The predictive power of computational modeling can significantly de-risk and streamline experimental investigations.

Exploration of New Avenues for Non-Biological Material Design and Chemical Transformations

The unique electronic and structural features of (4-Chlorophenyl)(3-iodophenyl)methanamine make it an intriguing candidate for the design of novel non-biological materials. The presence of two different halogen atoms opens up possibilities for selective functionalization through cross-coupling reactions, allowing for the construction of complex molecular architectures.

One potential application is in the development of organic semiconductors. The aromatic rings provide a scaffold for π-conjugated systems, and the halogen substituents can be used to tune the electronic properties of the resulting materials. By strategically modifying the core structure, it may be possible to create materials with tailored charge-transport properties for use in electronic devices.

Another area of exploration is the use of this compound as a building block in supramolecular chemistry. The potential for halogen bonding and other non-covalent interactions could be harnessed to direct the assembly of molecules into well-defined one-, two-, or three-dimensional structures with interesting photophysical or host-guest properties.

Advanced Methodologies for Isolation and Purification of Complex Methanamine Derivatives

The synthesis of complex molecules like (4-Chlorophenyl)(3-iodophenyl)methanamine often yields mixtures containing starting materials, byproducts, and isomers. The development of advanced and efficient methods for the isolation and purification of the target compound is therefore a significant challenge.

Traditional purification techniques such as column chromatography can be effective but are often time-consuming and solvent-intensive. Future research should focus on more sustainable and scalable purification strategies. Preparative high-performance liquid chromatography (HPLC) offers higher resolution and can be automated for high-throughput purification.

Furthermore, the development of selective crystallization techniques could provide a more atom-economical and environmentally friendly approach to purification. By carefully controlling conditions such as solvent, temperature, and the presence of additives, it may be possible to induce the selective crystallization of the desired product from a complex mixture. The challenges in purification are compounded by the potential for isomer formation, which requires highly selective separation techniques. A summary of advanced purification methodologies is provided in Table 2.

Table 2: Advanced Methodologies for the Purification of Methanamine Derivatives

| Methodology | Principle | Advantages | Challenges |

| Preparative HPLC | Differential partitioning between a stationary and mobile phase. | High resolution, automation. | High solvent consumption, cost. |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase. | Faster separations, reduced organic solvent use. | Specialized equipment required. |

| Selective Crystallization | Exploits differences in solubility to selectively crystallize the target compound. | High purity, scalable, environmentally friendly. | Requires careful optimization of conditions. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Chlorophenyl)(3-iodophenyl)methanamine, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous compounds like (4-Chlorophenyl)(cyclopentyl)methanamine are synthesized via reaction of 4-chlorobenzyl chloride with amines under basic conditions (NaOH) . Catalytic reduction of primary amides (e.g., using HBPin and a potassium-based catalyst) is another route, achieving >95% yield with optimized stoichiometry and dry toluene as solvent . For iodinated derivatives, halogen exchange reactions (e.g., Finkelstein) may apply, requiring careful control of iodide sources and temperature.

Q. What spectroscopic and chromatographic techniques are used to characterize this compound and confirm purity?

- Methodology :

- NMR : - and -NMR (e.g., DMSO-d or CDCl) identify aromatic protons, amine groups, and substituent effects. For example, -NMR peaks at δ 7.26–7.15 ppm correspond to chlorophenyl protons .

- HPLC/GC-MS : Quantify purity (>97% in commercial samples) and detect impurities (e.g., unreacted precursors) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass).

Q. What are the key physicochemical properties influencing its reactivity and biological activity?

- Methodology : LogP (lipophilicity) and pKa (amine basicity) are calculated using software like MarvinSuite or experimentally via shake-flask methods. Substituent effects (e.g., iodine’s steric bulk vs. chlorine’s electronegativity) are analyzed through comparative studies with analogs like (4-Chlorophenyl)(phenyl)methanamine, where chlorine enhances lipophilicity and CNS penetration .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like dimerization or oxidation?

- Methodology :

- Catalyst Screening : Transition-metal-free catalysts (e.g., abnormal NHC-potassium complexes) reduce side reactions in amine synthesis .

- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation of the primary amine.

- Temperature Control : Lower temperatures (0–25°C) suppress dimerization, as seen in Schiff base formation protocols .

Q. How do structural modifications (e.g., replacing iodine with fluorine or methyl groups) affect biological activity?

- Methodology : Conduct SAR studies using analogs like (4-Chlorophenyl)(3-fluorophenyl)methanamine. For example:

- Fluorine : Enhances metabolic stability via C-F bond resistance to enzymatic cleavage .

- Iodine : Increases steric hindrance, potentially reducing binding affinity but improving selectivity.

- Assays : Compare IC values in target inhibition assays (e.g., kinase or receptor binding) .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?

- Methodology :

- Standardized Assays : Replicate experiments under identical conditions (e.g., cell lines, incubation times).

- Impurity Analysis : Use HPLC to rule out batch-specific contaminants (e.g., residual solvents or isomers) .

- Meta-Analysis : Cross-reference PubChem and EPA DSSTox entries for curated bioactivity data .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., molecular docking)?

- Methodology :

- Docking Software : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., serotonin receptors).

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over time.

- QSAR Models : Train algorithms on datasets from analogs like (4-Chlorophenyl)(cyclopentyl)methanamine to predict toxicity or efficacy .

Q. How does the compound’ stability under varying pH and temperature conditions impact experimental design?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.